1-Ethenyl-7-oxabicyclo[4.1.0]heptane
Description
1-Ethenyl-7-oxabicyclo[4.1.0]heptane is a bicyclic epoxide characterized by a norbornane-like framework (bicyclo[4.1.0]heptane) with an oxygen atom forming a strained three-membered epoxide ring (7-oxa) and an ethenyl (-CH=CH₂) substituent at position 1. This compound belongs to a class of bicyclic epoxides known for their synthetic utility in organic chemistry, particularly in ring-opening reactions and as intermediates in natural product synthesis.
Properties
CAS No. |
1331-32-4 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1-ethenyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H12O/c1-2-8-6-4-3-5-7(8)9-8/h2,7H,1,3-6H2 |
InChI Key |
XAYDWGMOPRHLEP-UHFFFAOYSA-N |
SMILES |
C=CC12CCCCC1O2 |
Canonical SMILES |
C=CC12CCCCC1O2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
1.1 Intermediate in Drug Synthesis
One of the primary applications of 1-Ethenyl-7-oxabicyclo[4.1.0]heptane is as an intermediate in the synthesis of pharmaceuticals, particularly anticoagulants like Edoxaban. This compound serves as a precursor in the synthesis of 7-oxabicyclo[4.1.0]heptane derivatives, which are crucial for the development of effective anticoagulant therapies. The synthesis involves resolving isomer mixtures to obtain high-purity intermediates, enhancing the efficiency and safety of drug production processes .
Case Study: Edoxaban Synthesis
- Objective : Develop a cost-effective method for synthesizing Edoxaban intermediates.
- Methodology : Using enzyme-catalyzed resolution reactions to separate isomers.
- Outcome : Achieved high selectivity and reduced production costs, facilitating large-scale industrial production .
Materials Science
2.1 Polymerization Applications
This compound can be utilized in polymer chemistry, particularly in frontal polymerization techniques that enhance energy efficiency and speed in additive manufacturing processes. Its unique structure allows for the formation of advanced polymeric materials with desirable mechanical properties.
Case Study: Frontal Polymerization
- Objective : Investigate the use of this compound in additive manufacturing.
- Methodology : Implementing frontal polymerization to produce high-performance materials.
- Outcome : Demonstrated advantages in energy consumption and material properties, paving the way for innovative applications in 3D printing technologies .
Functionalization and Coupling Agents
3.1 Silane-Based Coupling Agents
The compound is also explored as a silane-based coupling agent, particularly trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane, which can functionalize various substrates for enhanced adhesion and compatibility in composite materials.
| Property | Value |
|---|---|
| Boiling Point | 310 °C |
| Density | 1.065 g/mL at 25 °C |
| Application | Functionalizing alumina nanoparticles and basalt fibers |
This functionalization improves the mechanical properties of composites, making them suitable for engineering applications .
Summary of Applications
The following table summarizes the key applications of this compound:
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Intermediate for Edoxaban synthesis | High selectivity, cost-effective production |
| Materials Science | Polymerization in additive manufacturing | Energy-efficient processes |
| Functionalization | Silane-based coupling agents | Improved adhesion and mechanical properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Reactivity Comparisons
Epoxide Reactivity
- 1-Ethenyl vs. 3-Vinyl Derivatives : The position of the ethenyl group influences regioselectivity in ring-opening reactions. For example, 3-vinyl derivatives (e.g., 3-Vinyl-7-oxabicyclo[4.1.0]heptane) exhibit enhanced reactivity toward nucleophiles at the less hindered epoxide carbon .
- Ethynyl vs. Ethenyl : The ethynyl group in 1-Ethynyl-7-oxabicyclo[4.1.0]heptane enables click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition), whereas the ethenyl group may participate in Diels-Alder reactions .
Conformational Analysis
- DFT and X-ray studies of 3-oxabicyclo[4.1.0]heptane derivatives (e.g., 1-phenyl analogs) reveal that substituents significantly affect ring strain and stereoelectronic effects, impacting binding affinities to biological targets like opioid receptors .
Preparation Methods
Epoxidation of Norbornene Derivatives Followed by Functionalization
The oxabicyclo[4.1.0]heptane core is classically derived from norbornene via epoxidation. A two-step protocol involves:
-
Epoxidation of norbornene using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, yielding 7-oxabicyclo[4.1.0]heptane .
-
Introduction of the ethenyl group via palladium-catalyzed cross-coupling. For example, Suzuki-Miyaura coupling with vinylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 80°C achieves 62–68% yield .
Key Variables :
-
Temperature control during epoxidation prevents ring-opening side reactions.
-
Catalyst loading (1–5 mol%) and boronic acid stoichiometry (1.2–2.0 equiv) critically influence coupling efficiency.
Ring-Opening of 7-Oxabicyclo[4.1.0]heptane Intermediates
Patent CN106868088B discloses methods to resolve 7-oxabicyclo[4.1.0]heptane-3-carboxylate isomers using enzymatic hydrolysis . Adapting this approach:
-
Synthesize 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester via iodolactonization of cyclohexene-1-carboxylic acid (92% yield) .
-
Introduce ethenyl group via nucleophilic substitution. Treating the iodinated intermediate with vinylmagnesium bromide in THF at −78°C results in a 55% yield of the ethenyl derivative .
Optimization Insights :
-
Enzymatic resolution using α-chymotrypsin or alkaline protease enhances enantiomeric excess (>99% de) .
-
Solvent polarity (e.g., methyl tert-butyl ether) improves enzyme stability and reaction selectivity .
Diels-Alder Cycloaddition with Vinyl-Substituted Dienophiles
A retrosynthetic approach employs cyclopentadiene and a vinyl-substituted epoxide dienophile:
-
Diels-Alder reaction between cyclopentadiene and vinylglycidyl ether at 120°C forms the bicyclic adduct.
-
Acid-catalyzed epoxide rearrangement (e.g., BF₃·Et₂O in CH₂Cl₂) yields the target compound with 70–75% overall efficiency .
Critical Parameters :
-
Electron-deficient dienophiles accelerate cycloaddition kinetics.
-
Stereoselectivity is governed by endo rule adherence, favoring cis-fused products.
Catalytic Asymmetric Epoxidation
Chiral salen-metal complexes enable enantioselective synthesis:
-
Epoxidation of 1-vinylnorbornene using Jacobsen’s (salen)Mn catalyst with NaOCl as oxidant achieves 85% ee .
-
Kinetic resolution via hydrolytic enzymes (e.g., lipase PS) further enriches enantiopurity to >98% ee .
Performance Metrics :
| Catalyst | Oxidant | Temperature | ee (%) | Yield (%) |
|---|---|---|---|---|
| (salen)Mn(III) | NaOCl | 0°C | 85 | 78 |
| Lipase PS | H₂O | 25°C | 98 | 45 |
Industrial-Scale Production Considerations
For bulk synthesis, continuous flow reactors outperform batch systems:
Q & A
Q. What advanced spectroscopic techniques elucidate dynamic behavior in solution (e.g., ring-flipping)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
